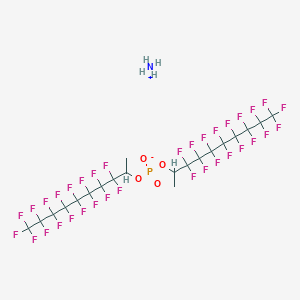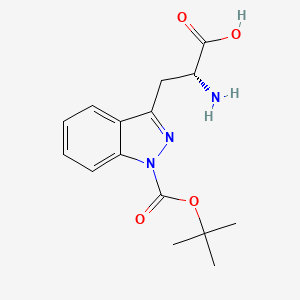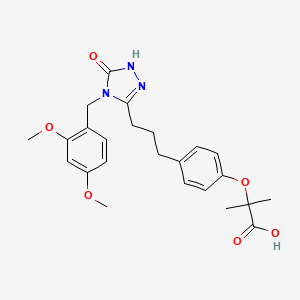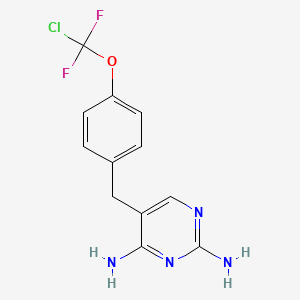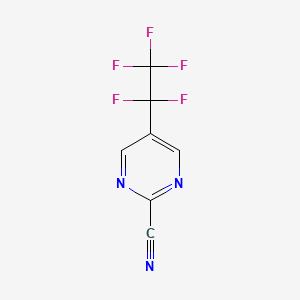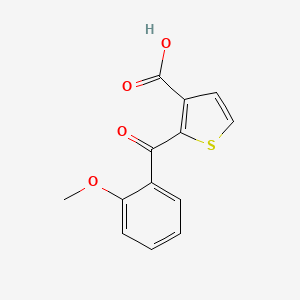
2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a methoxybenzoyl group attached to the second position of the thiophene ring and a carboxylic acid group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methoxybenzoyl chloride with thiophene-3-carboxylic acid in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another approach involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxybenzoyl)thiophene-2-carboxylic acid
- 3-(2-Methoxybenzoyl)thiophene-2-carboxylic acid
- 2-(2-Methoxybenzoyl)thiophene-4-carboxylic acid
Uniqueness
2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the methoxybenzoyl and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other thiophene derivatives.
Properties
Molecular Formula |
C13H10O4S |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(2-methoxybenzoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-10-5-3-2-4-8(10)11(14)12-9(13(15)16)6-7-18-12/h2-7H,1H3,(H,15,16) |
InChI Key |
TYFMETTXCQHZFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


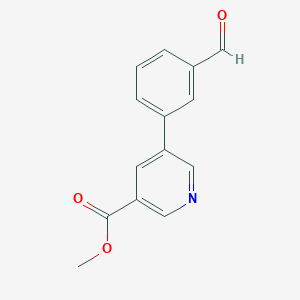
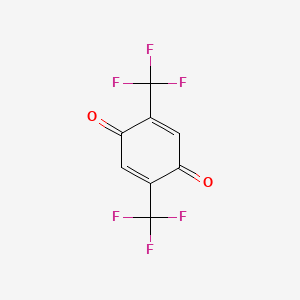
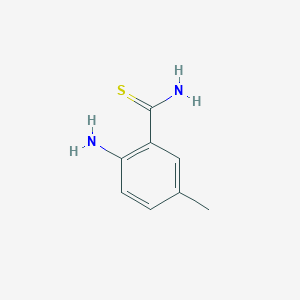

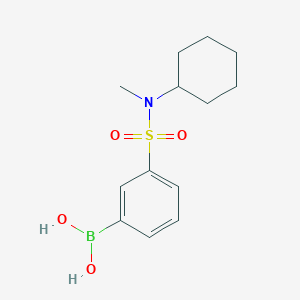
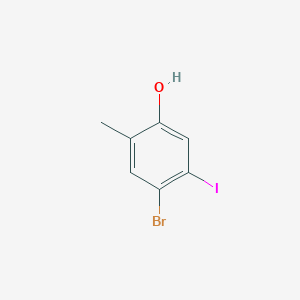
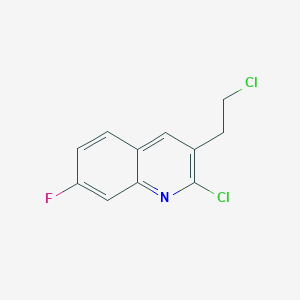
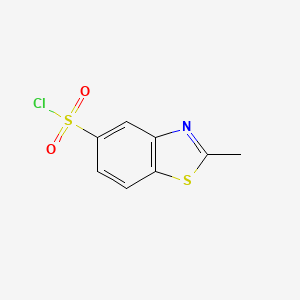
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
